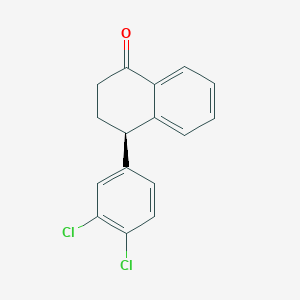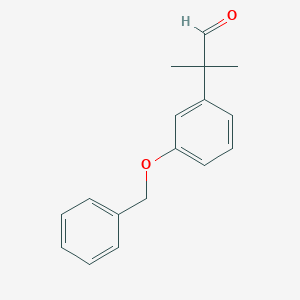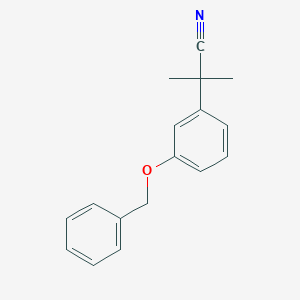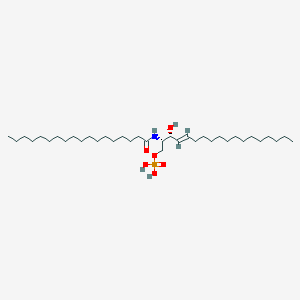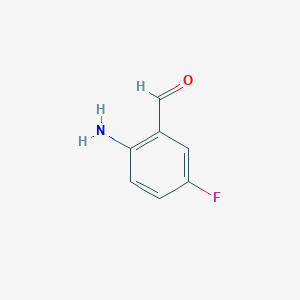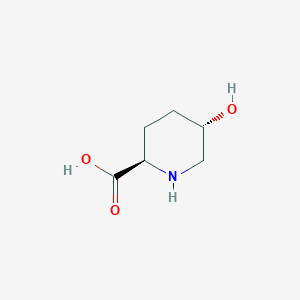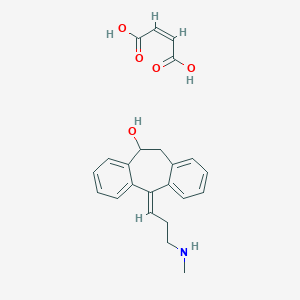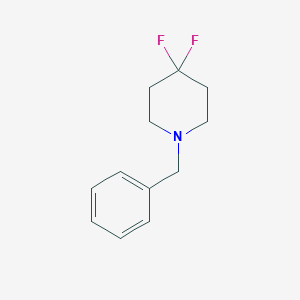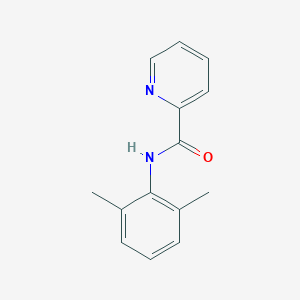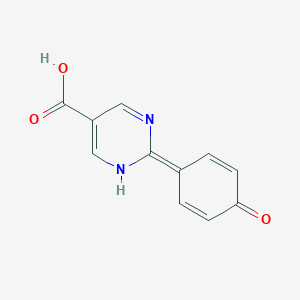
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, also known as HPPC, is a heterocyclic compound that belongs to the pyrimidine family. It has been extensively studied due to its potential applications in the field of medicinal chemistry. HPPC has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and angiogenesis. It has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to using 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid in lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid. One area of research is the development of novel derivatives of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, which may lead to the development of new therapeutic targets. In addition, the potential applications of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of new assays and models for studying the effects of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid should be a focus of future research.
Conclusion:
In conclusion, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several advantages for lab experiments, but there are also some limitations to using it. Future research should focus on the development of novel derivatives of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of other diseases.
合成法
The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves the reaction of 4-hydroxybenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation, to yield 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid. The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been optimized to achieve high yields and purity.
科学的研究の応用
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
142603-90-5 |
|---|---|
製品名 |
2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid |
分子式 |
C11H8N2O3 |
分子量 |
216.19 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h1-6,14H,(H,15,16) |
InChIキー |
SLMLOFHHPCXGPG-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=O)C=CC1=C2NC=C(C=N2)C(=O)O |
SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)O |
正規SMILES |
C1=CC(=O)C=CC1=C2NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



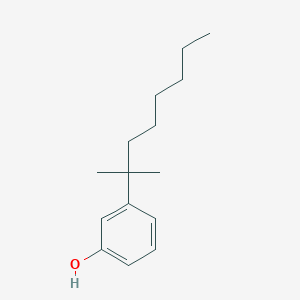
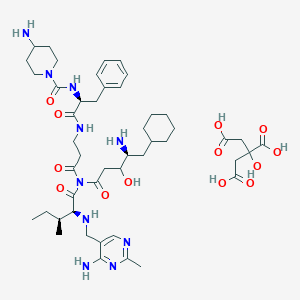
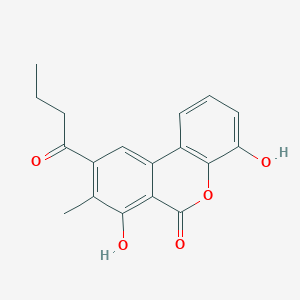
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
